molecular formula C28H44P2 B1279674 1,3-Bis((dicyclopentylphosphino)methyl)benzene CAS No. 255874-48-7

1,3-Bis((dicyclopentylphosphino)methyl)benzene

Cat. No. B1279674
M. Wt: 442.6 g/mol
InChI Key: OKNPJNSTEUHTOU-UHFFFAOYSA-N
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Description

1,3-Bis((dicyclopentylphosphino)methyl)benzene is a ligand that is part of a class of compounds known as pincer ligands, which are characterized by their ability to coordinate to a metal center in a tridentate manner. These ligands are known for their stability and the unique electronic properties they confer to the metal complexes they form.

Synthesis Analysis

The synthesis of related pincer ligands involves the reaction of the PC(H)P-arene ligand with metal precursors in the presence of a base. For example, RuCl(η^3-PCP)(PPh3) is formed quantitatively on the reaction of a similar PC(H)P-arene ligand with RuCl2(PPh3)3 at room temperature . This indicates that the synthesis of such ligands and their metal complexes can be achieved through relatively mild and straightforward methods.

Molecular Structure Analysis

The molecular structure of these pincer ligands is such that they can form stable complexes with metals. The Ru(η^3-PCP) complexes, for instance, exhibit conformational isomerism, which is a common feature in such complexes due to the flexibility of the pincer ligand . X-ray crystallography is often used to determine the precise molecular structure of these complexes, revealing details such as bond angles and the spatial arrangement of the ligands around the metal center .

Chemical Reactions Analysis

The chemical reactivity of these complexes is quite remarkable. For instance, the Ru(η^3-PCP) complex can undergo immediate, quantitative exchange of bound N2 for η^2-H2 upon exposure to H2, forming different isomers . Additionally, these complexes can catalyze transfer hydrogenation of ketones efficiently, which is a reaction of significant interest in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pincer ligands and their complexes are influenced by their molecular structure. For example, the electron-rich nature of the pincer ligand in the Ru(η^3-PCP) complex contributes to its reactivity in transfer hydrogenation catalysis . The steric hindrance and electronic properties of the ligands can also be modified, as seen in the synthesis of sterically hindered bis(phosphino)benzenes, which exhibit unusual bond angles around the phosphorus atoms . These properties are crucial for their function as ligands in catalysis and other applications.

Scientific Research Applications

Synthesis and Catalytic Applications

1,3-Bis((dicyclopentylphosphino)methyl)benzene and its derivatives have been explored in various synthetic and catalytic applications. For instance, the synthesis of palladium and platinum complexes utilizing chiral tridentate ligands like 1,3-bis[1-(diphenylphosphino)ethyl]benzene has been studied. These complexes are used in asymmetric aldol reactions, showcasing the versatility of benzene derivatives in catalysis (Longmire, Zhang, & Shang, 1998).

Sensor Technology

Benzene derivatives have also found applications in sensor technology. For example, acyclic dithia benzene derivatives have been utilized in silver(I) ion sensors in membrane-based ion-selective electrodes, highlighting their role in chemical recognition and sensitivity (Casabó, Flor, Romero, Teixidor, & Pérez-Jiménez, 1994).

Polymer Composite Materials

The synthesis optimization of 1,3-bis(isocyanatomethyl)benzene, a derivative of 1,3-bis((dicyclopentylphosphino)methyl)benzene, is significant in the production of optical polymer composite materials. This research highlights the application in construction and automotive industries, emphasizing the role of these compounds in material science (Jianxun, Zheng, Li, Zhang, & Feng, 2018).

Molecular Structure Analysis

The molecule 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene has been synthesized and characterized, with its molecular geometry and vibrational frequencies calculated. This illustrates the importance of these compounds in advanced spectroscopy and theoretical chemistry (Li, Geng, He, & Cui, 2013).

Future Directions

The future directions of 1,3-Bis((dicyclopentylphosphino)methyl)benzene could involve its use in the synthesis of new coordination polymers, as indicated by a study on 1,3-Bis(4′-carboxylatophenoxy)benzene . These coordination polymers have emerged as a peculiar category of multidimensional materials used as photocatalysts for assorted classes of lethal aromatic dyes .

properties

IUPAC Name

dicyclopentyl-[[3-(dicyclopentylphosphanylmethyl)phenyl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44P2/c1-2-13-25(12-1)29(26-14-3-4-15-26)21-23-10-9-11-24(20-23)22-30(27-16-5-6-17-27)28-18-7-8-19-28/h9-11,20,25-28H,1-8,12-19,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNPJNSTEUHTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)P(CC2=CC(=CC=C2)CP(C3CCCC3)C4CCCC4)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471998
Record name [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis((dicyclopentylphosphino)methyl)benzene

CAS RN

255874-48-7
Record name [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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